8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one
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Overview
Description
- This compound, also known by its IUPAC name methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate , belongs to the class of chromones.
- Its molecular formula is C₁₅H₁₄N₄O₅ .
- The structure features a chromone core with a tetrazole group and a methoxy substituent.
- Chromones exhibit diverse biological activities, making this compound intriguing for further exploration.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods, including condensation reactions or cyclizations.
Reaction Conditions: These would depend on the chosen synthetic pathway.
Industrial Production: Unfortunately, industrial-scale production methods remain scarce in the literature.
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with enzymes, receptors, or cellular pathways.
Medicine: Assess its pharmacological properties, including potential therapeutic applications.
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its binding or enzymatic activity.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related chromones.
Similar Compounds: Some related compounds include [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid , rubrofusarin , and 4-methyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one .
Remember that while this overview provides a solid starting point, further research and experimental validation are essential for a comprehensive understanding of this intriguing compound
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
8-methoxy-4-methyl-3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C17H14N4O4/c1-9-14(24-8-15-18-20-21-19-15)6-5-12-11-4-3-10(23-2)7-13(11)17(22)25-16(9)12/h3-7H,8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
WYOWKCUEINQTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=NNN=N4 |
Origin of Product |
United States |
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